molecular formula C14H18O4 B3092230 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226173-72-3

2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No.: B3092230
CAS No.: 1226173-72-3
M. Wt: 250.29
InChI Key: WMMAXRHTRYQFEU-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted at the 4-position with a 2-methoxyphenyl group and an acetic acid moiety. The 2-methoxyphenyl group introduces electron-donating properties, while the acetic acid enhances solubility and reactivity.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-12-5-3-2-4-11(12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMAXRHTRYQFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid typically involves the condensation of 2-methoxyphenyl derivatives with tetrahydropyran intermediates. One common method includes the use of 4-methoxyphenylglyoxal and Meldrum’s acid in a multicomponent reaction. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the desired product in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acetic acid moiety can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Methoxybenzoic acid derivatives.

    Reduction: Methoxyphenyl ethanol derivatives.

    Substitution: Brominated or nitrated methoxyphenyl derivatives.

Scientific Research Applications

2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid involves its interaction with specific molecular targets. For instance, it has been studied for its binding affinity to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The compound’s effects are mediated through the modulation of these receptors, influencing pathways related to smooth muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the tetrahydropyran-acetic acid core but differ in substituents:

Compound Name Substituent on Phenyl Molecular Weight (g/mol) CAS Number Key Applications Physical Properties
2-[4-(2-Methoxyphenyl)-THP-4-yl]acetic acid 2-methoxy ~250–254* Not available Research (potential in metabolic disorders) Not reported
2-[4-(3-Chlorophenyl)-THP-4-yl]acetic acid 3-chloro 254.71 Not available Pharmaceuticals, agrochemicals Not reported
2-[4-(4-Chlorophenyl)-THP-4-yl]acetic acid 4-chloro ~255–259* Not available Chemical intermediates Not reported
Tetrahydropyran-4-yl-acetic acid None 144.2 85064-61-5 Synthetic building block mp: 48–50°C
4-(2-Methoxyphenyl)-THP-4-carboxylic acid 2-methoxy (COOH direct) 236.26 1039931-72-0 Research Not reported

*Estimated based on substituent contributions (e.g., Cl ≈ +35.45 g/mol; OCH3 ≈ +31 g/mol).

Substituent Impact:
  • 2-Methoxy group : Electron-donating, enhances π-π stacking in biological targets. ND-630, a related compound with this group, showed efficacy in reducing hepatic steatosis in preclinical studies .
  • Chloro substituents (3- or 4-position): Electron-withdrawing, increasing lipophilicity and binding affinity in agrochemicals .
  • Unsubstituted tetrahydropyran-acetic acid : Simpler structure with lower molecular weight, used as a synthetic intermediate .

Pharmacological and Agrochemically Relevant Analogs

  • 3-Chloro derivative () : Used in drug candidates targeting neurological and metabolic disorders. Its molecular weight (254.71 g/mol) and chlorine atom improve membrane permeability .
  • ND-630 (): Contains a 2-methoxyphenyl-THP moiety and is an ACC inhibitor for non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma.
  • 4-Carboxylic acid derivative () : Features a direct carboxylic acid group, differing in acidity and hydrogen-bonding capacity compared to acetic acid derivatives .

Biological Activity

Overview

2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is an organic compound characterized by a tetrahydropyran ring linked to a methoxyphenyl group and an acetic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C14H18O4
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 1226173-72-3

The compound acts primarily as a plasma metabolite , indicating its role in metabolic processes within the body. Its mechanism of action is still under investigation, but it has been suggested that it may serve as a biomarker for differentiating between non-small cell lung cancer patients and healthy individuals.

Anti-Cancer Properties

Recent studies have explored the compound's potential as an anti-cancer agent. It has been implicated in:

  • Targeting Alpha1-Adrenergic Receptors : Research indicates that this compound may interact with alpha1-adrenergic receptors, which are involved in various cellular signaling pathways associated with cancer progression.
  • Biomarker Potential : As a plasma metabolite, it shows promise in distinguishing between cancerous and non-cancerous states, particularly in lung cancer.

Anti-inflammatory and Antioxidant Effects

In addition to its anti-cancer properties, preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory Activity : The compound's structural features may confer properties that inhibit inflammatory pathways.
  • Antioxidant Activity : Its ability to scavenge free radicals could contribute to cellular protection against oxidative stress.

Case Studies

  • Lung Cancer Biomarker Study :
    • A study evaluated the plasma levels of this compound in patients with non-small cell lung cancer compared to healthy controls. Results indicated significantly elevated levels in cancer patients, suggesting its potential role as a diagnostic biomarker.
  • Pharmacological Evaluation :
    • In vitro assays demonstrated that the compound inhibits proliferation in various cancer cell lines, supporting its role as a therapeutic candidate.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAnti-cancer, anti-inflammatory
2-Methoxyphenylacetic acidSimilar methoxyphenyl groupLimited biological activity
Vanillylmandelic acidDifferent functional groupsKnown for metabolic pathways

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties critical for characterizing 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid?

  • Answer: Essential properties include molecular weight (236.26 g/mol, C₁₃H₁₆O₄), melting point (48–50°C for related derivatives), and spectral data (e.g., NMR, IR). These are foundational for confirming compound identity and purity. Use differential scanning calorimetry (DSC) for thermal stability assessment and HPLC with UV detection for purity analysis. Reference analogs like 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1039931-72-0) for comparative studies .

Q. What synthetic routes are feasible for preparing this compound?

  • Answer: A common approach involves:

Ring formation: Cyclization of a substituted diol using acid catalysis (e.g., p-toluenesulfonic acid).

Functionalization: Introducing the acetic acid moiety via nucleophilic substitution or ester hydrolysis (e.g., methyl ester intermediates like Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, CAS 156002-64-1) .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product. Validate purity via TLC and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

  • Answer: Combine spectroscopic methods:

  • NMR: ¹H/¹³C NMR to resolve the tetrahydropyran ring protons (δ 1.5–4.5 ppm) and methoxyphenyl signals (δ 3.8 ppm for OCH₃).
  • X-ray crystallography: For unambiguous confirmation, as demonstrated in related brominated analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) .
  • High-resolution mass spectrometry (HRMS): To verify molecular formula .

Advanced Research Questions

Q. How to optimize reaction yields in multi-step syntheses involving sensitive intermediates?

  • Answer:

  • Temperature control: Use anhydrous conditions and inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reactions).
  • Catalyst screening: Test Pd/C or enzyme-mediated catalysis for selective reductions/oxidations.
  • Real-time monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progress and minimize side products.
  • Case study: A 62% yield was achieved for 4-methyl-4-(phenylethynyl)tetrahydro-2H-pyran using degassed CH₂Cl₂ and optimized column chromatography .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Answer:

  • Comparative analysis: Cross-reference with structurally similar compounds (e.g., 4-(Hydroxymethyl)tetrahydropyran, CAS 85064-61-5) to assign ambiguous signals .
  • Computational modeling: Use DFT calculations (Gaussian, ORCA) to predict NMR shifts and compare with experimental data.
  • Isotopic labeling: Introduce ¹³C or ²H labels to trace specific proton environments .

Q. How to assess the compound’s potential bioactivity in drug discovery pipelines?

  • Answer:

In silico screening: Perform molecular docking (AutoDock, Schrödinger) to predict binding affinity toward targets like cyclooxygenase-2 (COX-2) or kinases.

In vitro assays: Test anti-inflammatory activity via COX-2 inhibition or cytotoxicity using MTT assays on cancer cell lines (e.g., HepG2, MCF-7).

Structure-activity relationship (SAR): Modify the methoxyphenyl or acetic acid groups and compare bioactivity trends .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Answer:

  • Byproduct formation: Optimize stoichiometry (e.g., excess PhEBX in alkyne couplings) and use flow chemistry for exothermic reactions .
  • Purification bottlenecks: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography.
  • Regulatory compliance: Adhere to ECHA and EPA guidelines for hazardous waste disposal (e.g., chromium-based oxidants) .

Methodological Tables

Table 1: Key Synthetic Reagents and Conditions

StepReagent/ConditionPurposeYield (%)Reference
1KMnO₄ (acidic)Oxidation to ketone75–80
2LiAlH₄ (THF, 0°C)Reduction to alcohol65
3H₂SO₄ (reflux)Ester hydrolysis90

Table 2: Analytical Data for Structural Confirmation

TechniqueKey SignalsInterpretation
¹H NMRδ 3.8 (s, 3H)Methoxy group
¹³C NMRδ 172.5Carboxylic acid
HRMS[M+H]⁺ 237.1C₁₃H₁₆O₄ confirmed

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Reactant of Route 2
2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

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